5,6-dihydro-4H-cyclopenta[c]furan-5-amine
Overview
Description
5,6-Dihydro-4H-cyclopenta[c]furan-5-amine is a chemical compound with the molecular formula C7H9NO It is a heterocyclic aromatic organic compound featuring a fused ring structure that includes a furan ring and a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-dihydro-4H-cyclopenta[c]furan-5-amine typically involves multiple steps, starting with the construction of the furan ring followed by the formation of the cyclopentane ring. One common synthetic route involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Industrial production also requires stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: 5,6-Dihydro-4H-cyclopenta[c]furan-5-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups and the electronic properties of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reaction is typically carried out in an acidic or neutral medium.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be achieved using alkyl halides and a strong base.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound. These products are often used as intermediates in the synthesis of more complex molecules.
Scientific Research Applications
5,6-Dihydro-4H-cyclopenta[c]furan-5-amine has several scientific research applications across various fields:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme inhibitors and receptor ligands.
Medicine: It has potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
5,6-Dihydro-4H-cyclopenta[c]furan-5-amine is structurally similar to other heterocyclic compounds such as 5,6-dihydro-4H-cyclopenta[b]furan-6-amine and 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile. its unique fused ring structure and functional groups distinguish it from these compounds. The differences in chemical reactivity and biological activity highlight the uniqueness of this compound.
Comparison with Similar Compounds
5,6-Dihydro-4H-cyclopenta[b]furan-6-amine
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile
10-Ethyl-8,9-dihydro-7H-cyclopenta[5',6']pyrido[3',2':4,5]-thieno[3,2-d]pyrimidin-4-amine
Properties
IUPAC Name |
5,6-dihydro-4H-cyclopenta[c]furan-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c8-7-1-5-3-9-4-6(5)2-7/h3-4,7H,1-2,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOWGEQDAGPZRFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=COC=C21)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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